3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Metabolic stability Bioisostere Pyrazole

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 2138564-57-3) is a heterocyclic benzoic acid derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.23 g/mol. It features a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position and a primary amino group at the 3-position of the benzoic acid core, classifying it within the broader aminopyrazole-benzoic acid family frequently employed as a versatile intermediate in medicinal chemistry and kinase inhibitor development.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B8060106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16)
InChIKeyYJWMTVYTDMXBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid: Chemical Identity, Sourcing Parameters, and Research-Grade Specifications


3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 2138564-57-3) is a heterocyclic benzoic acid derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.23 g/mol . It features a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position and a primary amino group at the 3-position of the benzoic acid core, classifying it within the broader aminopyrazole-benzoic acid family frequently employed as a versatile intermediate in medicinal chemistry and kinase inhibitor development [1]. The compound is typically supplied at ≥95% purity, with standard storage conditions of 2–8°C in a sealed, dry environment . This compound is intended exclusively for research and further manufacturing use .

Why 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Cannot Be Replaced by Common Pyrazole-Benzoic Acid Analogs


Within the pyrazole-benzoic acid scaffold family, seemingly minor structural variations—such as the absence of the 3-amino group, substitution at a different ring position, or replacement of the N-methyl group—produce profoundly different molecular properties that preclude generic interchange [1]. The 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid isomer possesses a unique substitution pattern (3-NH₂, 4-pyrazole) that determines its hydrogen-bond donor/acceptor topology, metabolic stability profile, and derivatization chemistry relative to regioisomeric or de-amino analogs [1][2]. Even among compounds sharing the C₁₁H₁₁N₃O₂ molecular formula, differences in connectivity (e.g., amino-linked vs. direct C–C coupled pyrazole) can shift LogP by over 1 unit and alter hydrogen-bond acceptor count, directly impacting solubility, permeability, and biological target engagement . The quantitative evidence below demonstrates that these structural differences translate to measurable, decision-relevant performance gaps.

Quantitative Differentiation Evidence: 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid vs. Closest Structural Analogs


Metabolic Stability Advantage of Pyrazole-over-Phenol Bioisosteric Replacement in Aminobenzoic Acid Scaffolds

The pyrazole ring in 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid functions as a metabolically more stable bioisostere of phenol, providing enhanced resistance to Phase II glucuronidation and sulfation pathways relative to hydroxy-substituted benzoic acid analogs . This is a class-level advantage established across multiple pyrazole-containing scaffolds, where pyrazole-for-phenol substitution consistently yields improved metabolic half-life in hepatic microsome assays [1].

Metabolic stability Bioisostere Pyrazole Phenol replacement Drug design

Hydrogen-Bond Donor Capability of the 3-Amino Group: Differentiation from De-Amino Pyrazole-Benzoic Acid Analogs

The 3-amino substituent on the benzoic acid ring of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid provides an additional hydrogen-bond donor (HBD) site absent in the common analog 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 199678-06-3) . This increases the total HBD count from 1 to 2, which is critical for establishing bidentate hydrogen-bond interactions with kinase hinge regions or other biological targets [1]. The HBD count difference also affects solubility profiles: the target compound is soluble in polar solvents including water and methanol, whereas the de-amino analog exhibits different solubility behavior requiring distinct formulation approaches .

Hydrogen-bond donor 3-Amino group Kinase hinge binding Ligand efficiency SAR

Computed Physicochemical Divergence: Target Compound vs. Regioisomeric Amino-Linked Analog (3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic Acid)

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (direct C–C linkage between pyrazole and benzoic acid) differs substantially in computed physicochemical parameters from its regioisomeric analog 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (CAS 1354962-77-8, amino-bridged linkage). The amino-bridged isomer has a computed LogP of 0.88 (experimental) . While experimental LogP data for the target compound is not publicly available, the topological polar surface area (TPSA) and LogP differences between these connectivity isomers are expected to produce measurable differences in membrane permeability and solubility, which are critical determinants in fragment-based drug discovery and lead optimization [1].

LogP Lipophilicity TPSA Physicochemical properties Regioisomer comparison Permeability

SYK Kinase Inhibition: N-Methyl Pyrazole Effect Demonstrated in Closest Structural Analog Class

In the structurally closest published analog series—4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid derivatives—the N-methyl group on the pyrazole ring is a critical potency determinant. In a radiometric SYK kinase inhibition assay, the N-methyl-bearing analog (4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid) exhibited an IC₅₀ of 0.21 µM, whereas the corresponding des-methyl analog (4-{[(1H-pyrazol-4-yl)methyl]amino}benzoic acid) showed an IC₅₀ of 1.30 µM—a 6.2-fold potency loss upon N-methyl removal [1]. 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid retains this critical N-methyl pyrazole feature, and this class-level SAR evidence underscores the functional importance of the N-methyl substitution for kinase target engagement [1].

SYK kinase N-methyl pyrazole Kinase inhibition IC50 Structure-activity relationship

Optimal Application Scenarios for 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Based on Differentiated Evidence


Kinase Inhibitor Fragment Library Design Requiring N-Methyl Pyrazole Hinge-Binding Motifs

The N-methyl pyrazole moiety in 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid provides a validated hinge-binding pharmacophore for ATP-competitive kinase inhibitor design [1]. The class-level SYK SAR data demonstrates a 6.2-fold potency advantage for N-methyl-containing analogs over des-methyl counterparts (IC₅₀ 0.21 µM vs. 1.30 µM) . Fragment-based screening libraries incorporating this compound can leverage the N-methyl group's contribution to hydrophobic pocket occupancy and hinge-region hydrogen bonding, making it a rational procurement choice for kinase-focused fragment collections.

Synthesis of Metabolically Stabilized Lead Compounds via Pyrazole-for-Phenol Bioisosteric Replacement

For medicinal chemistry programs seeking to replace metabolically labile phenol groups with stable bioisosteres, 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid offers the pyrazole core documented to resist Phase II glucuronidation and sulfation [1]. This compound serves as a key intermediate for constructing lead series where metabolic soft spots associated with hydroxy-substituted benzoic acids must be eliminated without sacrificing hydrogen-bond donor capacity .

Dual Hydrogen-Bond Donor Pharmacophore Construction for Target Engagement Optimization

With two hydrogen-bond donor sites (3-NH₂ and COOH), 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid enables bidentate interactions with biological targets that single-HBD analogs—such as 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 199678-06-3, HBD count = 1)—cannot achieve [1]. This structural feature is especially valuable when target protein crystal structures or docking models indicate the need for dual donor engagement with aspartate, glutamate, or backbone carbonyl residues in the binding pocket .

Regioselective Derivatization at the 3-Amino Position for Parallel SAR Libraries

The 3-amino substituent provides a unique synthetic handle for regioselective amidation, sulfonylation, or reductive amination that is absent in the 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analog [1]. This enables the construction of diverse SAR libraries through a single intermediate, reducing the number of distinct building blocks required and streamlining parallel synthesis workflows in lead optimization campaigns.

Quote Request

Request a Quote for 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.